![molecular formula C8H6Br2N2O B2753192 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 2055841-29-5](/img/structure/B2753192.png)
2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
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Description
2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (DBMP) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the fields of medicine and chemistry. DBMP has been found to have several distinct properties, including the ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, DBMP has been found to possess strong antibacterial and antifungal activities.
Scientific Research Applications
Cancer Therapy
“2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives have shown potential in cancer therapy . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
FGFR Inhibitor
This compound has been used in the synthesis of potent FGFR inhibitors . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .
Inhibition of Cell Proliferation
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . This suggests that “2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” could be used in the development of drugs that inhibit cell proliferation.
Inhibition of Cell Migration and Invasion
The compound 4h also significantly inhibited the migration and invasion of 4T1 cells . This indicates that “2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” could be used in the development of drugs that inhibit cell migration and invasion.
Lead Compound for Drug Development
With its low molecular weight, compound 4h would be an appealing lead compound which was beneficial to the subsequent optimization . This suggests that “2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” could be a valuable starting point for the development of new drugs.
Synthesis of Derivatives
“2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine” can be used as a starting material for the synthesis of a variety of derivatives . These derivatives can then be evaluated for their biological activities, potentially leading to the discovery of new therapeutic agents.
properties
IUPAC Name |
2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-5-3-2-4-6(9)7(10)12-8(4)11-5/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXDKJSRSEXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=C(N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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